fosinopril

描述

准备方法

合成路线和反应条件

福辛普利的合成涉及多个步骤,从合适的环己胺衍生物开始。 关键步骤包括膦酸部分的形成以及该部分与脯氨酸衍生物的偶联 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法

福辛普利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效反应器、连续流动工艺和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

科学研究应用

Cardiovascular Applications

Hypertension Management

Fosinopril is widely recognized for its role in treating mild to moderate hypertension. Studies show that it effectively lowers blood pressure and improves cardiovascular outcomes. For instance, a comparative study indicated that this compound is at least as effective as enalapril in enhancing exercise tolerance in patients with congestive heart failure (CHF) .

Congestive Heart Failure

In CHF, this compound not only alleviates symptoms but also improves functional capacity and slows disease progression. Its dual excretion route is particularly beneficial for patients with renal insufficiency, making it a preferred choice in managing CHF .

Renal Protection

Diabetic Nephropathy

Research indicates that this compound has protective effects on renal function, especially in diabetic nephropathy. A study involving diabetic rat models demonstrated that treatment with this compound significantly reduced markers of renal damage, such as blood urea nitrogen and creatinine levels . The results are summarized in the following table:

| Index | Control Group | Model Group | This compound Group | P Value |

|---|---|---|---|---|

| Body Weight (g) | 400.16±25.26 | 296.15±28.74 | 324.18±27.15 | <0.001 |

| Kidney Index (mg/g) | 3.72±0.15 | 4.91±0.21 | 4.14±0.18 | <0.001 |

| Blood Glucose (mM) | 5.61±0.56 | 20.16±3.65 | 19.23±2.98 | <0.001 |

| Creatinine (μM) | 48.29±4.15 | 100.76±5.12 | 64.23±4.56 | <0.001 |

| Urea Nitrogen (mM) | 6.23±1.15 | 17.58±2.36 | 12.28±2.43 | <0.001 |

| 24 h Urea Protein (mg) | 8.18±0.56 | 108.56±4.25 | 79.43±4.13 | <0.001 |

These findings suggest that this compound can ameliorate diabetic nephropathy by lowering inflammatory markers such as chemerin and vascular endothelial growth factor (VEGF), which are elevated during the disease process .

Adverse Effects and Case Studies

While this compound is generally well-tolerated, it can cause adverse effects, including rare instances of hepatotoxicity leading to cholestatic jaundice, as documented in a case study involving a patient who developed severe jaundice after starting treatment with this compound . The patient was successfully treated with plasma exchange therapy, highlighting the importance of monitoring liver function during treatment .

作用机制

福辛普利通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转换为血管紧张素 II . 血管紧张素 II 是一种强效的血管收缩剂,可以升高血压。 通过抑制该酶,福辛普利降低血管紧张素 II 的水平,导致血管舒张和血压下降 . 此外,福辛普利增加血浆肾素活性并降低醛固酮分泌,有助于其抗高血压作用 .

相似化合物的比较

福辛普利与其他血管紧张素转换酶抑制剂(如利舍平、依那普利和 ramipril)进行比较 . 福辛普利独特的特点是其膦酸基团,它允许通过肾脏和肝脏途径双重消除 . 这使得福辛普利特别适合肾功能不全的患者,因为它降低了药物积累的风险 . 其他血管紧张素转换酶抑制剂,如利舍平和依那普利,主要通过肾脏消除,可能需要在肾功能障碍患者中调整剂量 .

类似化合物列表

- 利舍平

- 依那普利

- Ramipril

- 培哚普利

- 依米普利

属性

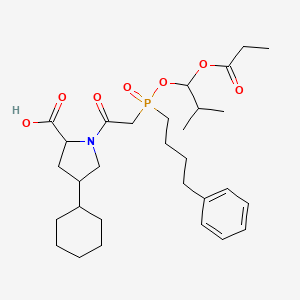

IUPAC Name |

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNLKIUORFRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861108 | |

| Record name | 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。